molecular formula C24H23NO B14207479 (5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one CAS No. 823786-01-2

(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one

Cat. No.: B14207479
CAS No.: 823786-01-2
M. Wt: 341.4 g/mol
InChI Key: BLXYCIWRXLEGOZ-NQCNTLBGSA-N
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Description

(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one is a chiral pyrrolidinone derivative. This compound is characterized by its unique structure, which includes a pyrrolidinone ring substituted with benzyl and phenyl groups. The stereochemistry at the 5th position is of particular interest, as it can influence the compound’s reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one typically involves the enantioselective cyclization of appropriate precursors. One common method involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry at the 5th position. For example, the use of 9-epiquininurea in the enantioselective ring-opening of cycloanhydrides has been reported to yield high stereoselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and reagents, are often employed to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one is unique due to its specific stereochemistry and the presence of both benzyl and phenyl groups. This combination of structural features imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and application.

Properties

CAS No.

823786-01-2

Molecular Formula

C24H23NO

Molecular Weight

341.4 g/mol

IUPAC Name

(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one

InChI

InChI=1S/C24H23NO/c26-24-23(21-14-8-3-9-15-21)17-22(16-19-10-4-1-5-11-19)25(24)18-20-12-6-2-7-13-20/h1-15,22-23H,16-18H2/t22-,23?/m0/s1

InChI Key

BLXYCIWRXLEGOZ-NQCNTLBGSA-N

Isomeric SMILES

C1[C@@H](N(C(=O)C1C2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

C1C(N(C(=O)C1C2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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